molecular formula C9H9FN2S B065592 (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine CAS No. 177407-12-4

(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine

Cat. No. B065592
M. Wt: 196.25 g/mol
InChI Key: LMYJCUHGXCJZJF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine, also known as r-FLBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit promising results in various research applications.

Mechanism Of Action

The mechanism of action of (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine varies depending on the research application. As a fluorescent probe for amyloid-beta aggregates, (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine binds to the aggregates and emits fluorescence, allowing for their detection. As a ligand for the sigma-1 receptor, (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine binds to the receptor and modulates its activity, which can affect various physiological processes. As a ligand for imaging the dopamine transporter, (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine binds to the transporter and allows for its visualization in the brain.

Biochemical And Physiological Effects

The biochemical and physiological effects of (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine vary depending on the research application. As a fluorescent probe for amyloid-beta aggregates, (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine does not have any known biochemical or physiological effects. As a ligand for the sigma-1 receptor, (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine has been found to modulate various physiological processes, including pain perception, cognition, and mood regulation. As a ligand for imaging the dopamine transporter, (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine does not have any known biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine has several advantages for lab experiments. It is a highly selective and sensitive probe for amyloid-beta aggregates, sigma-1 receptor, and dopamine transporter. It is also relatively easy to synthesize and purify. However, (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine has some limitations for lab experiments. It is not suitable for in vivo studies due to its poor pharmacokinetic properties. It also has limited solubility in aqueous solutions, which can affect its performance in certain assays.

Future Directions

There are several future directions for the research on (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine. One direction is to optimize its pharmacokinetic properties to make it suitable for in vivo studies. Another direction is to explore its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine can be used as a tool for studying the function of other receptors and transporters in the brain and other tissues. Finally, the synthesis of (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine can be further optimized to improve yield and purity, which can reduce the cost and increase the availability of this valuable research tool.

Synthesis Methods

The synthesis of (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine is a multi-step process that involves the reaction of 2-aminothiophenol with 2-chloro-6-fluorobenzaldehyde. The resulting intermediate is then subjected to a series of reactions, including cyclization and reduction, to obtain the final product. The synthesis of (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine has been found to have a wide range of research applications. It has been used as a fluorescent probe for the detection of amyloid-beta aggregates, which are implicated in Alzheimer's disease. R-FLBZ has also been used as a tool for studying the function of the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cognition, and mood regulation. Additionally, (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine has been used as a ligand for imaging the dopamine transporter in the brain, which is implicated in various neurological disorders.

properties

IUPAC Name

(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2S/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYJCUHGXCJZJF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(S1)C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC2=C(S1)C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448399
Record name (R)-1-(6-FLUOROBENZO[D]THIAZOL-2-YL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine

CAS RN

185949-48-8
Record name (R)-1-(6-FLUOROBENZO[D]THIAZOL-2-YL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.